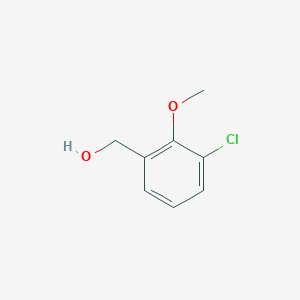

3-Chloro-2-methoxybenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

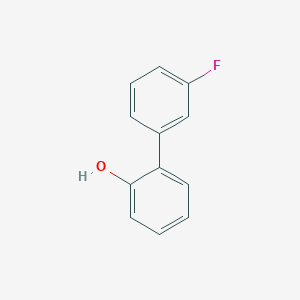

3-Chloro-2-methoxybenzyl alcohol is a chemical compound with the IUPAC name (3-chloro-2-methoxyphenyl)methanol . It has a molecular weight of 172.61 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .

Synthesis Analysis

The synthesis of 3-Chloro-2-methoxybenzyl alcohol or similar compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . Another method involves the use of hypochlorite as an oxidant in an organic medium under phase transfer catalysis .Molecular Structure Analysis

The InChI code for 3-Chloro-2-methoxybenzyl alcohol is1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis

Alcohols like 3-Chloro-2-methoxybenzyl alcohol can undergo several types of reactions. These include conversion into alkyl halides, conversion into tosylates, dehydration to yield alkenes, and conversion into esters . The reaction mechanism often involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 172.61 .

Aplicaciones Científicas De Investigación

Synthesis and Modification

3-Chloro-2-methoxybenzyl alcohol serves as a precursor in various synthetic pathways, particularly in the modification of hydroxy groups. Nakano et al. (2001) developed an efficient method for the p-methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine, derived from 2-chloro-3-nitropyridine and p-methoxybenzyl alcohol, to produce PMB ethers under mild conditions (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001). This method highlights the role of 3-chloro-2-methoxybenzyl alcohol in protecting hydroxy groups during chemical synthesis.

Oxidation to Aldehydes

The compound also finds application in the photocatalytic oxidation of benzyl alcohols to aldehydes. Higashimoto et al. (2009) investigated the selective photocatalytic oxidation of various benzyl alcohols, including 4-methoxybenzyl alcohol, into their corresponding aldehydes using a titanium dioxide photocatalyst under visible light irradiation. This study underscores the potential of 3-chloro-2-methoxybenzyl alcohol derivatives in green chemistry and photocatalytic processes (Higashimoto et al., 2009).

Antioxidant Properties

Research on derivatives of 3-chloro-2-methoxybenzyl alcohol has also revealed significant antioxidant properties. Watanabe et al. (2012) discovered that 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), derived from the Pacific oyster, exhibits strong inhibition of oxidation in human hepatocyte-derived cells, suggesting its potential in liver disease prevention and treatment by targeting oxidative processes (Watanabe et al., 2012).

Photocatalytic Oxidation

G. Palmisano et al. (2007) explored the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde in water, demonstrating the efficiency of home-prepared and commercial titanium dioxide catalysts in this transformation. This research points to the utility of 3-chloro-2-methoxybenzyl alcohol derivatives in the production of fine chemicals through photocatalysis (Palmisano et al., 2007).

Antiplasmodial Activity

Synthesis and evaluation of novel compounds derived from 3-chloro-2-methoxybenzyl alcohol have been studied for their antiplasmodial activities. Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide and tested its effectiveness against chloroquine-resistant Plasmodium falciparum strains, showcasing the potential medicinal applications of derivatives in malaria treatment (Hadanu et al., 2010).

Safety and Hazards

3-Chloro-2-methoxybenzyl alcohol is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

3-Chloro-2-methoxybenzyl alcohol, like other benzyl alcohols, primarily targets proteins and enzymes in the body . It interacts with these targets to exert its effects.

Mode of Action

It is known that benzyl alcohols can undergo various reactions, including nucleophilic substitution and oxidation . The compound may interact with its targets, leading to changes in their structure and function. This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

Benzyl alcohols are known to participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Result of Action

It is known that benzyl alcohols can have various effects, such as acting as mild antiseptics . They can also cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-methoxybenzyl alcohol. For instance, the compound can react violently with water and is a lachrymator . Therefore, it should be handled with care to avoid contact with water and inhalation. Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.

Propiedades

IUPAC Name |

(3-chloro-2-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQOWLTKVOZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methoxybenzyl alcohol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)

![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)